Product packaging for 1-benzyl-2-butyl-1H-benzimidazole(Cat. No.:)

1-benzyl-2-butyl-1H-benzimidazole

Cat. No.: B3930142
M. Wt: 264.4 g/mol
InChI Key: HQAHUUMATRTWTJ-UHFFFAOYSA-N
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Description

Significance of the Benzimidazole (B57391) Core in Chemical Research

The benzimidazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov This status is attributed to its structural similarity to naturally occurring purines, which allows benzimidazole derivatives to interact with a wide range of biological targets. The versatile binding capabilities, which include hydrogen bonding, π-π stacking, and hydrophobic interactions, enable these compounds to exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.net

Consequently, benzimidazole derivatives have been successfully developed as therapeutic agents for diverse clinical applications, including as anti-ulcer, antihypertensive, antiviral, antifungal, and anticancer drugs. nih.govnih.gov The stability of the benzimidazole ring system, coupled with the ability to introduce various substituents at different positions, allows for the fine-tuning of its biological and physicochemical properties, making it a cornerstone in the design of novel therapeutic agents. mdpi.comnih.gov Beyond medicine, benzimidazole derivatives are also utilized in materials science, for example, as corrosion inhibitors. researchgate.net

Rationale for Investigating N-Alkyl/Benzyl (B1604629) and 2-Alkyl Substituted Benzimidazoles

The biological and chemical properties of the benzimidazole core can be significantly modulated by introducing substituents at the N-1 and C-2 positions. The rationale for synthesizing and studying N-alkyl/benzyl and 2-alkyl substituted benzimidazoles is rooted in the principles of structure-activity relationship (SAR) to develop compounds with enhanced efficacy and specific functionalities.

N-1 Substitution: The substitution at the nitrogen atom of the imidazole (B134444) ring, particularly with alkyl or benzyl groups, plays a crucial role in modifying the compound's lipophilicity. An increase in lipophilicity can influence a molecule's ability to cross cell membranes, potentially enhancing its bioavailability and therapeutic effect. The benzyl group, in particular, can introduce additional steric bulk and potential for aromatic interactions, which can alter the binding affinity of the molecule to its biological target. The synthesis of N-alkylated benzimidazoles is a common strategy in the development of new bioactive molecules. nih.gov

Scope and Research Trajectories Pertaining to 1-benzyl-2-butyl-1H-benzimidazole

While extensive research exists for the benzimidazole class as a whole, specific studies focusing solely on this compound are not widely documented in publicly available literature. However, based on established synthetic methodologies and the properties of closely related analogues, its chemical profile and potential areas of investigation can be outlined.

Synthesis: The synthesis of this compound would likely follow a two-step process. The first step would involve the creation of the 2-butyl-1H-benzimidazole intermediate. This is typically achieved through the condensation reaction of o-phenylenediamine (B120857) with pentanoic acid (valeric acid) or its derivatives, often under acidic conditions and heat. The second step would be the N-alkylation of the 2-butyl-1H-benzimidazole with benzyl chloride or benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). nih.gov

Interactive Data Table: Spectroscopic Data for the Related Compound N-Butyl-1H-benzimidazole

The following table presents experimental spectroscopic data for N-Butyl-1H-benzimidazole, which shares the N-butyl substitution pattern and can serve as a reference for understanding the contribution of this group to the molecule's spectral properties. mdpi.com

Spectroscopic TechniqueWavelength/WavenumberAssignmentReference
UV-Vis (in THF)248 nmπ→π* transition mdpi.com
UV-Vis (in THF)295 nmπ→π* transition in benzimidazole fragment mdpi.com
FTIR1477, 1362, 1344 cm⁻¹C-N stretching vibrations mdpi.com
FTIR1430, 1054, 832 cm⁻¹C-N bending vibrations mdpi.com

Research Trajectories: Given the known biological activities of many N- and 2-substituted benzimidazoles, research on this compound would likely be directed toward exploring its potential as a bioactive agent. Areas of investigation could include its efficacy as an antimicrobial, antifungal, or anticancer agent. nih.gov The specific combination of a benzyl group at N-1 and a butyl group at C-2 provides a unique lipophilic and steric profile that could lead to novel biological activities or improved properties over existing benzimidazole derivatives. Further research would be required to synthesize, characterize, and evaluate the biological profile of this specific compound to determine its potential applications.

Interactive Data Table: Physicochemical Properties of Benzimidazole and Related Derivatives

This table compares the properties of the parent benzimidazole with some of its substituted derivatives to illustrate the effects of substitution.

Compound NameMolecular FormulaMolar Mass ( g/mol )Key FeatureReference
BenzimidazoleC₇H₆N₂118.14Parent scaffold wikipedia.org
1-Benzyl-1H-benzimidazoleC₁₄H₁₂N₂208.26N-benzyl substitution nih.govchemspider.com
N-Butyl-1H-benzimidazoleC₁₁H₁₄N₂174.24N-butyl substitution mdpi.com
This compound C₁₈H₂₀N₂264.37Target compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20N2 B3930142 1-benzyl-2-butyl-1H-benzimidazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2-butylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-2-3-13-18-19-16-11-7-8-12-17(16)20(18)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAHUUMATRTWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 1 Benzyl 2 Butyl 1h Benzimidazole

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable insights into the functional groups present in 1-benzyl-2-butyl-1H-benzimidazole by measuring the absorption of infrared radiation. The FT-IR spectra of N-alkylated benzimidazole (B57391) derivatives typically exhibit characteristic stretching absorption peaks. For instance, sp2 C–H stretching vibrations are generally observed in the range of 3067–3002 cm⁻¹, while C=N and C=C stretching vibrations appear at approximately 1670–1608 cm⁻¹ and 1591–1522 cm⁻¹, respectively. nih.gov The absence of an N–H stretching band, which is typically seen in unsubstituted or 2-substituted benzimidazoles, and the presence of sp3 C–H stretching frequencies below 3000 cm⁻¹ (around 2992–2838 cm⁻¹) would confirm the N-alkylation with the benzyl (B1604629) group. nih.gov

In a related compound, 1-(2-benzyl-1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-one, characteristic IR peaks were observed at 3049, 2836, and 2683 cm⁻¹ for C-H stretching, and a strong band at 1623 cm⁻¹ corresponding to the C=N stretching of the imidazole (B134444) ring. nih.gov For this compound, similar characteristic absorptions are expected, providing a unique "molecular fingerprint."

Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR Chemical Shift Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the benzimidazole core, the benzyl group, and the butyl chain.

Based on data from analogous compounds, the aromatic protons of the benzimidazole ring typically appear in the downfield region, between δ 7.12 and 7.98 ppm. nih.gov For a similar compound, 1-(4-bromobenzyl)-2-butyl-1H-benzo[d]imidazole, the benzimidazole protons were observed as multiplets in the range of δ 7.10-7.76 ppm. diva-portal.org The protons of the benzyl group attached to the nitrogen atom are also expected in the aromatic region, likely between δ 6.81 and 7.51 ppm, with the methylene (B1212753) protons (CH₂) directly attached to the nitrogen appearing as a singlet around δ 5.29 ppm. diva-portal.org

The protons of the butyl group will be found in the upfield region of the spectrum. The methylene protons adjacent to the imidazole ring are anticipated to resonate as a multiplet around δ 2.76-2.85 ppm. The subsequent methylene protons of the butyl chain would appear as multiplets further upfield, around δ 1.76-1.89 ppm and δ 1.42 ppm, while the terminal methyl protons (CH₃) would be observed as a triplet around δ 0.92 ppm. diva-portal.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic (Benzimidazole)7.10 - 7.80m
Aromatic (Benzyl)6.80 - 7.50m
N-CH₂ (Benzyl)~5.30s
α-CH₂ (Butyl)~2.80t
β-CH₂ (Butyl)~1.80m
γ-CH₂ (Butyl)~1.40m
δ-CH₃ (Butyl)~0.90t

Note: 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet. The predicted values are based on analogous structures and may vary slightly.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The aromatic carbons of the benzimidazole and benzyl rings typically resonate in the downfield region, generally between δ 110 and 161 ppm. nih.gov For a related structure, 1-(4-bromobenzyl)-2-butyl-1H-benzo[d]imidazole, the aromatic carbons were observed in the range of δ 109.4-155.3 ppm. diva-portal.org The carbon atom at the 2-position of the benzimidazole ring, bonded to the butyl group, is expected to have a chemical shift around δ 155.3 ppm. diva-portal.org

The carbon of the methylene group (N-CH₂) in the benzyl substituent is anticipated to appear around δ 46.5 ppm. diva-portal.org The carbons of the butyl chain will be found in the upfield region. The α-carbon (adjacent to the imidazole ring) is expected around δ 29.7 ppm, the β-carbon around δ 21.2 ppm, the γ-carbon around δ 21.2 ppm, and the terminal methyl carbon (δ-carbon) at approximately δ 14.2 ppm. diva-portal.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C2 (Benzimidazole)~155
Aromatic (Benzimidazole & Benzyl)110 - 143
N-CH₂ (Benzyl)~47
α-C (Butyl)~30
β-C (Butyl)~21
γ-C (Butyl)~21
δ-C (Butyl)~14

Note: The predicted values are based on analogous structures and may vary slightly.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the butyl chain and within the aromatic rings, helping to trace the connectivity of the proton spin systems. ugm.ac.id

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms. ugm.ac.id This would allow for the direct assignment of each carbon atom in the butyl chain and the protonated carbons in the aromatic rings by linking their respective ¹H and ¹³C signals. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For example, it would show correlations between the N-CH₂ protons of the benzyl group and the carbons of the benzimidazole ring, as well as between the α-CH₂ protons of the butyl group and the C2 carbon of the benzimidazole ring, thus confirming the points of substitution. ugm.ac.id

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

Table 1: Theoretical Mass Data for this compound

Parameter Value
Chemical Formula C₁₈H₂₀N₂
Theoretical Monoisotopic Mass 264.1626 g/mol

| Theoretical Average Mass | 264.36 g/mol |

Fragmentation Pattern Analysis and Proposed Mechanisms

The fragmentation of benzimidazole derivatives in mass spectrometry provides valuable structural information. For 2-alkylbenzimidazoles, a characteristic fragmentation pathway involves the elimination of an alkene from the alkyl substituent. For instance, 2-n-propylbenzimidazole is known to eliminate an ethylene (B1197577) molecule. iosrphr.org

For this compound, several fragmentation pathways can be proposed:

Loss of the Butyl Group: The butyl group at the C2 position can undergo fragmentation. A common mechanism is the McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen to the benzimidazole ring, leading to the elimination of butene (C₄H₈) and the formation of a radical cation of 1-benzyl-1H-benzimidazole.

Loss of the Benzyl Group: Cleavage of the N-CH₂ bond can lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which often rearranges to the even more stable tropylium (B1234903) ion. The remaining fragment would be the 2-butyl-1H-benzimidazole radical.

Benzimidazole Ring Fragmentation: The core benzimidazole structure can also fragment, typically involving the sequential loss of hydrogen cyanide (HCN) molecules. iosrphr.orgjournalijdr.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For benzimidazole derivatives, the characteristic absorptions are due to π→π* transitions within the aromatic system.

Table 2: UV-Vis Absorption Data for a Related Benzimidazole Derivative

Compound Solvent λ_max (nm) Transition Type Reference

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related structures provides significant insight into its likely solid-state conformation.

Crystal Packing and Lattice Structures

The crystal structures of several analogous compounds have been determined, offering a model for the probable packing of this compound.

1-benzyl-1H-benzimidazole crystallizes in the monoclinic space group P2₁/n. journalijdr.com

1-benzyl-2-phenyl-1H-benzimidazole has been reported to crystallize in an orthorhombic space group. journalijdr.com

A co-crystal of 1-benzyl-2-phenyl-1H-benzimidazole with 4,4'-(cyclohexane-1,1-diyl)diphenol was found to have a triclinic crystal system. tsijournals.com

The presence of the flexible butyl group at the 2-position in this compound would likely influence the crystal packing, potentially leading to a different crystal system and unit cell parameters compared to its analogs.

Table 3: Crystallographic Data for Related Benzimidazole Compounds

Compound Crystal System Space Group Reference
1-benzyl-1H-benzimidazole Monoclinic P2₁/n journalijdr.com
1-benzyl-2-phenyl-1H-benzimidazole Orthorhombic Not specified journalijdr.com

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of benzimidazole derivatives is stabilized by a network of intermolecular interactions.

In the crystal structure of 1-benzyl-1H-benzimidazole , the molecules are linked into chains by C-H···N hydrogen bonds. journalijdr.com Additionally, the packing is stabilized by C-H···π interactions involving both the benzene (B151609) and benzimidazole rings. journalijdr.com The dihedral angle between the imidazole and benzyl rings is reported to be 85.77(4)°, indicating they are nearly perpendicular. journalijdr.com

For 1-benzyl-2-phenyl-1H-benzimidazole , the crystal packing is primarily governed by van der Waals forces, with no unusually short intermolecular contacts noted in one study. journalijdr.com However, in a co-crystal, it participates in O-H···N hydrogen bonds and weak C-H···π interactions. tsijournals.com

An article focusing on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time. Extensive searches for specific crystallographic and conformational analysis data for this exact compound have not yielded relevant results.

The literature and database searches provided information on structurally related but distinct molecules, including:

1-benzyl-1H-benzimidazol-2(3H)-one

1-benzyl-2-phenyl-1H-benzimidazole

1-benzyl-1H-benzimidazole

N-butyl-1H-benzimidazole

These related compounds, while belonging to the benzimidazole family, differ in their substitution at the 1- and 2-positions of the imidazole ring. The conformational analysis, including critical parameters like dihedral angles and crystal packing, is highly specific to the exact molecular structure. Therefore, using data from these analogues to describe this compound would be scientifically inaccurate and misleading.

Without access to peer-reviewed research or crystallographic database entries detailing the single-crystal X-ray diffraction analysis of this compound, it is not possible to provide the detailed research findings and data tables required for the requested article section.

Computational and Theoretical Chemistry of 1 Benzyl 2 Butyl 1h Benzimidazole

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-benzyl-2-butyl-1H-benzimidazole, DFT methods have been employed to predict its optimized geometry, vibrational spectra, and NMR chemical shifts.

The first step in a computational analysis is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For benzimidazole (B57391) derivatives, these calculations are often performed using the B3LYP functional with a basis set such as 6-311++G(d,p) or 6-31G(d,p). mdpi.comniscpr.res.innih.gov This level of theory has been shown to provide excellent agreement with experimental data for similar compounds. nih.gov

Key molecular parameters such as bond lengths and angles are also determined through these calculations. In a study of N-butyl-1H-benzimidazole, the theoretical C1-N26 and C2-N27 bond lengths were found to be 1.386 and 1.387 Å, respectively, which are comparable to the experimental values of 1.391 and 1.367 Å. nih.gov The bond lengths within the butyl chain, such as C13-C16, C16-C19, and C19-C22, were calculated to be 1.534, 1.533, and 1.531 Å, respectively. researchgate.net These computational results indicate that the butyl substituent does not significantly alter the bond lengths within the benzimidazole core. nih.gov

Table 1: Selected Theoretical and Experimental Bond Lengths (Å) for N-Butyl-1H-benzimidazole

Bond Theoretical (Å) Experimental (Å)
C1-N26 1.386 1.391
C2-N27 1.387 1.367
C7-N26 1.377 -
C7-N27 1.306 -
C13-C16 1.534 -
C16-C19 1.533 -
C19-C22 1.531 -

Data sourced from a study on N-Butyl-1H-benzimidazole. nih.govresearchgate.net

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. The calculations are typically performed at the same level of theory as the geometry optimization. niscpr.res.in

For benzimidazole derivatives, the vibrational modes can be assigned to specific functional groups. For example, the stretching vibrations of the C-H group in N-butyl-1H-benzimidazole are predicted to occur in the range of 3110–2900 cm⁻¹. mdpi.com The C=N stretching vibration of the imidazole (B134444) ring is typically observed around 1490 cm⁻¹. mdpi.com In N-butyl-1H-benzimidazole, calculated C-N stretching vibrations appear at 1477, 1362, 1344, 1264, and 1084 cm⁻¹. mdpi.com The presence of the butyl and benzyl (B1604629) groups introduces additional vibrational modes. For instance, the CH₂ scissoring mode is expected in the range of 1463–1440 cm⁻¹. mdpi.com

A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational method. niscpr.res.in For (1-benzyl)-2-(2-alkylaminothiazol-4-yl)benzimidazole, a scaling factor of 0.903 was used. niscpr.res.in

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Functional Groups in N-Butyl-1H-benzimidazole

Functional Group Vibrational Mode Calculated Frequencies (cm⁻¹)
C-H Stretching 3110, 3089, 3080, 3070, 3059, 2987, 2983, 2979, 2953, 2936, 2926, 2923, 2919, 2904
Bending 1362, 1287, 1251, 1136, 1114, 1092, 993, 943, 882, 820
CH₂ Scissoring 1463–1440
C-N Stretching 1477, 1362, 1344, 1264, 1084
Bending 1430, 1054, 832, 759
Torsion 1354, 1335, 832, 617
C-C Stretching 1597, 1563, 1092, 1023, 882, 759
Bending 1430, 1362, 1272, 1231, 1184, 1054, 866
Torsion 1335, 1251, 1092, 943, 914, 908, 832, 820, 723

Data sourced from a study on N-Butyl-1H-benzimidazole. mdpi.com

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are another powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. esisresearch.org These predictions can aid in the assignment of complex NMR spectra.

For N-alkylated benzimidazole derivatives, the ¹H NMR spectra show characteristic signals. The protons of the N-CH₂ group of the alkyl chain typically appear as a triplet, while other aliphatic protons are found at lower chemical shifts. acs.org In the ¹³C NMR spectra of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, the carbon atoms of the alkyl chain resonate at around 10–46 ppm, while the aromatic carbons appear in the δ 110–161 ppm range. nih.gov The calculated chemical shifts generally show good correlation with experimental values, although some deviations can occur.

Electronic Structure Analysis

Beyond molecular geometry and vibrational frequencies, computational methods provide a deep understanding of the electronic structure of this compound. This includes the analysis of frontier molecular orbitals and the nature of chemical bonds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com

For N-butyl-1H-benzimidazole, the HOMO and LUMO orbitals were calculated using the DFT/B3LYP/6-31++G(d, p) method. mdpi.com The distribution of these orbitals reveals the regions of the molecule that are most likely to be involved in electron transfer processes. The energy gap can be used to predict the presence of intramolecular charge transfer within the molecule. niscpr.res.in For a related benzyl-dithiocarbazate compound, the HOMO-LUMO energy gap was found to be -0.08657 eV, indicating high chemical reactivity. nih.gov

Table 3: Calculated Electronic Properties of N-Butyl-1H-benzimidazole

Property Value
HOMO Energy -
LUMO Energy -
Energy Gap (ΔE) -
Ionization Potential (IP) -
Electron Affinity (EA) -
Electronegativity (χ) -
Chemical Potential (μ) Negative
Hardness (η) -
Softness (ς) -
Electrophilicity Index (ɷ) -

A negative chemical potential indicates the stability of the molecule. researchgate.net Specific energy values for this compound are not available in the provided search results, but the table outlines the key parameters derived from HOMO-LUMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. mdpi.com It "translates" the complex wave function into the familiar language of chemical bonds, lone pairs, and delocalization energies. mdpi.com This analysis can reveal important intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability.

In the case of N-butyl-1H-benzimidazole, NBO analysis has shown the delocalization of σ-electrons. For example, the delocalization of electrons from the σ(C1–C2) bond into the antibonding σ(C1–C6), σ(C1–N26), and σ*(C6–H11) orbitals leads to stabilization energies of 4.63, 0.86, and 2.42 kJ/mol, respectively. mdpi.comnih.gov These interactions highlight the electronic communication between different parts of the molecule. The analysis also reveals the polarization of bonds, with orbitals in C-N bonds being polarized towards the more electronegative nitrogen atoms. researchgate.net The stabilization of the N-butyl-1H-benzimidazole structure is attributed to strong intramolecular interactions between the σ- and π-electrons of donor bonds with acceptor bonds. mdpi.com

Table 4: Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for N-Butyl-1H-benzimidazole

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kJ/mol)
σ(C1–C2) σ*(C1–C6) 4.63
σ(C1–C2) σ*(C1–N26) 0.86
σ(C1–C2) σ*(C6–H11) 2.42

This table illustrates some of the key delocalization interactions and their corresponding stabilization energies as determined by NBO analysis. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP is plotted onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow denote areas with intermediate potential.

For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atom of the imidazole ring that is not attached to the butyl group (N3). This region, rich in electron density, would be the primary site for electrophilic attack and protonation. This prediction is consistent with findings from the computational analysis of N-Butyl-1H-benzimidazole, where the non-substituted nitrogen atom is identified as a strong nucleophilic center. mdpi.com

Conversely, the most positive potential (blue regions) is anticipated to be located around the hydrogen atoms of the benzyl and butyl groups, as well as the hydrogen atoms on the fused benzene (B151609) ring. These areas are electron-deficient and thus represent the electrophilic regions of the molecule. The presence of the electron-donating butyl and benzyl groups would likely enhance the negative potential around the nitrogen atoms compared to an unsubstituted benzimidazole.

The predicted MEP-based reactivity of this compound is summarized in the table below, based on analogous data from related compounds.

Region Predicted MEP Color Predicted Potential Predicted Reactivity
Imidazole Nitrogen (N3)Deep RedHighly NegativeSite for Electrophilic Attack
Benzyl & Butyl HydrogensBluePositiveSites for Nucleophilic Attack
Aromatic Ring HydrogensLight BlueSlightly PositiveElectrophilic Character
Benzimidazole Ring SystemGreen/YellowIntermediateGeneral Reactivity

Quantum Theory of Atoms in Molecules (AIM) and Related Topological Methods

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding and non-covalent interactions. mdpi.com This is achieved through the analysis of critical points in the electron density and the properties of the electron density at these points.

For this compound, an AIM analysis would be expected to reveal bond critical points (BCPs) for all covalent bonds, with the electron density (ρ), its Laplacian (∇²ρ), and energy densities at these points indicating the nature of the bonds. Covalent bonds are typically characterized by high ρ and negative ∇²ρ values, while non-covalent interactions like van der Waals forces or hydrogen bonds show low ρ and positive ∇²ρ values.

The Reduced Density Gradient (RDG) is a powerful tool for visualizing and characterizing non-covalent interactions (NCIs). It is a function of the electron density and its first derivative. Plots of the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density (sign(λ₂)ρ) can distinguish between different types of interactions.

In the case of this compound, RDG analysis would likely reveal:

Strong attractive interactions (hydrogen bonds): Indicated by spikes in the low-density, negative sign(λ₂)ρ region, possibly between the nitrogen atoms and nearby hydrogen atoms in a condensed phase or in the presence of protic solvents.

Van der Waals interactions: Characterized by spikes in the low-density, near-zero sign(λ₂)ρ region. These would be prevalent throughout the molecule, particularly involving the butyl and benzyl groups.

Steric repulsion: Represented by spikes in the low-density, positive sign(λ₂)ρ region, for example, within the core of the aromatic rings.

A comprehensive study on N-Butyl-1H-benzimidazole confirms the utility of RDG in identifying such non-covalent interactions. nih.govresearchgate.netdoaj.org

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron pair in a given region of a molecule. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical of covalent bonds and lone pairs.

For this compound, the ELF map would be expected to show high localization (red regions) corresponding to the C-C, C-H, C-N covalent bonds and the lone pair electrons on the nitrogen atoms. The regions between the atomic basins would show lower ELF values, indicating delocalized electrons, particularly within the aromatic benzimidazole system and the benzyl ring. The ELF analysis of N-Butyl-1H-benzimidazole supports these expectations, confirming the presence of bonding and non-bonding electrons through its color-coded maps. nih.govresearchgate.netdoaj.org

Similar to ELF, the Localized Orbital Locator (LOL) is another tool used to visualize regions of high electron localization. LOL maps provide a clear picture of bonding and lone pair regions. For this compound, the LOL analysis would complement the ELF findings, showing high values (indicating high localization) in the areas of covalent bonds and lone pairs. The LOL maps for N-Butyl-1H-benzimidazole have demonstrated the presence of bonding and non-bonding electrons, which is a strong indicator of what would be observed for the target molecule. nih.govresearchgate.netdoaj.org

The following table summarizes the expected topological analysis results for this compound based on data for N-Butyl-1H-benzimidazole.

Topological Method Predicted Observation Interpretation
AIM High ρ and negative ∇²ρ for C-C, C-N, C-H bondsCovalent character of bonds
Low ρ and positive ∇²ρ for non-bonded contactsVan der Waals interactions
RDG Spikes at low density, negative sign(λ₂)ρPotential for hydrogen bonding
Spikes at low density, near-zero sign(λ₂)ρWidespread Van der Waals forces
ELF / LOL High values between bonded atoms and around N atomsLocalization of covalent bonds and lone pairs

Molecular Dynamics Simulations (if relevant for conformational flexibility or interactions)

An MD simulation could provide valuable insights into:

Conformational Landscape: The simulation could explore the different rotational states of the butyl and benzyl groups, identifying the most stable conformations and the energy barriers between them. The orientation of the benzyl group relative to the benzimidazole ring is of particular interest, as it can affect π-π stacking interactions.

Solvent Effects: Running the simulation in a solvent box (e.g., water) would allow for the study of how the solvent molecules arrange themselves around the solute and the formation of any hydrogen bonds.

Intermolecular Interactions: In a simulation with multiple molecules of this compound, one could observe how they aggregate and interact with each other, for instance, through stacking of the aromatic rings.

While specific MD simulation data for this compound is not available, studies on other benzimidazole derivatives have utilized MD to model their binding to biological targets, highlighting the utility of this method in understanding the dynamic behavior of this class of compounds.

Coordination Chemistry of 1 Benzyl 2 Butyl 1h Benzimidazole and Benzimidazole Derived Ligands

Design Principles for Benzimidazole-Based Ligands

The design of benzimidazole-based ligands for coordination chemistry is guided by several key principles:

Versatile Coordination Sites: Benzimidazole (B57391) possesses two primary coordination sites: the imino nitrogen (N3) and, in the absence of substitution at the N1 position, the deprotonated N1 nitrogen. This allows for monodentate, bidentate, and bridging coordination modes. researchgate.netnih.gov

Tuning Electronic Properties: Substituents on the benzimidazole ring can significantly influence the electron density at the coordination sites, thereby tuning the ligand's sigma-donating and pi-accepting properties. Electron-donating groups enhance the basicity of the nitrogen atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can stabilize the resulting metal complexes. nih.gov

Steric Control: The size and position of substituents can direct the coordination geometry around the metal center, influencing the formation of specific structures and preventing or promoting the coordination of additional ligands. nih.gov

Introduction of Additional Donor Atoms: Incorporating other donor atoms (e.g., oxygen, sulfur, or additional nitrogen atoms) into the substituents at the C2 or N1 positions can create multidentate ligands, leading to the formation of stable chelate rings. researchgate.netresearchgate.net

Planarity and π-Systems: The planar nature of the benzimidazole ring and its extended π-system facilitate π-stacking interactions, which can play a crucial role in the assembly of supramolecular structures. mdpi.com

These design principles allow for the creation of a wide array of benzimidazole-derived ligands with tailored properties for applications in catalysis, materials science, and medicinal chemistry. researchgate.netnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzimidazole-derived ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. royalsocietypublishing.orgscite.ai The reaction conditions, such as temperature, pH, and the molar ratio of metal to ligand, can influence the stoichiometry and structure of the resulting complex. nih.govmdpi.com

Commonly, the synthesis is carried out by mixing solutions of the metal salt (e.g., chlorides, acetates, or nitrates) and the benzimidazole ligand in a solvent like ethanol (B145695) or methanol. The mixture is often refluxed to ensure complete reaction, and the resulting complex may precipitate out of the solution upon cooling or after a period of stirring. nih.govmdpi.com

Characterization of the synthesized complexes is performed using a variety of spectroscopic and analytical techniques, including:

Elemental Analysis (EA) and Inductively Coupled Plasma (ICP) Spectroscopy: To determine the elemental composition and confirm the metal-to-ligand ratio. royalsocietypublishing.orgnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR provides detailed information about the ligand's structure in solution. royalsocietypublishing.orgnih.gov

Mass Spectrometry (MS): To determine the molecular weight of the complex and confirm its composition. royalsocietypublishing.orgnih.gov

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex. royalsocietypublishing.orgnih.gov

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules. mdpi.comnih.gov

Table 1: Examples of Synthesized Benzimidazole Metal Complexes and Characterization Methods

ComplexLigandMetal SaltCharacterization MethodsReference
[Zn2Cl4(L)2]2-(pyridin-4-yl)-1H-benzimidazole derivativeZnCl2EA, FAAS, FT-IR, MS, TGA, XRD mdpi.com
Cu(II), Co(II), Zn(II) complexes1-methyl-2-aminobenzimidazole derivativeCu(CH3COO)2, Co(CH3COO)2, Zn(CH3COO)2Elemental Analysis, Spectroscopic techniques nih.gov
Cu(II), Zn(II), Ni(II), Ag(I) complexes2-(1H-benzimidazol-2-yl)-phenol derivativesVarious metal saltsFT-IR, 1H-NMR, PXRD, ESI-MS, UV-Vis, ICP-OES royalsocietypublishing.org
Cd(II) complexesBenzimidazole derivativesCdCl2EA, FAAS, FT-IR, TG-MS nih.gov

The benzimidazole moiety can coordinate to metal ions in several ways, primarily through the imino nitrogen atom (N3). nih.govmdpi.com In 1,2-disubstituted benzimidazoles like 1-benzyl-2-butyl-1H-benzimidazole, the N1 position is blocked by the benzyl (B1604629) group, making the N3 atom the primary coordination site. This typically leads to a monodentate coordination mode. nih.gov

In cases where the N1 position is unsubstituted, deprotonation can occur, allowing the benzimidazole to act as a bridging ligand, coordinating to two metal centers through both N1 and N3. Furthermore, if the substituents on the benzimidazole ring contain additional donor atoms, the ligand can act as a bidentate or multidentate chelating agent, forming stable ring structures with the metal ion. researchgate.netresearchgate.net

The substituents at the N1 and C2 positions of the benzimidazole ring play a crucial role in determining the coordination behavior of the ligand.

N1-Benzyl Group: The presence of a benzyl group at the N1 position has a significant steric influence. This bulky group can hinder the approach of other ligands to the metal center, potentially leading to complexes with lower coordination numbers. It also prevents the deprotonation of the N1 nitrogen, thus precluding its involvement in coordination and eliminating the possibility of certain bridging modes.

Structural Elucidation of Coordination Compounds by X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of coordination compounds. nih.gov It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

For benzimidazole-based complexes, X-ray crystallography has been instrumental in:

Confirming the coordination mode of the ligand (monodentate, bidentate, bridging). mdpi.commdpi.com

Determining the coordination number and geometry of the metal center (e.g., tetrahedral, square planar, octahedral). mdpi.comrsc.org

Identifying and characterizing intermolecular interactions such as hydrogen bonding and π-π stacking, which can lead to the formation of supramolecular architectures. mdpi.com

For instance, the crystal structure of a dinuclear zinc complex with a pyridinyl-benzimidazole ligand revealed that the zinc cations are bridged by two ligand molecules, with each zinc atom having a coordination number of four. mdpi.com In another study, the structure of a copper(II) complex with a bis(benzimidazole) ligand showed how the non-planarity of the ligand is influenced by the binding of the metal ion. nih.gov

Spectroscopic Properties of Metal Complexes

Vibrational Spectra (FT-IR): Infrared spectroscopy is a key tool for characterizing benzimidazole metal complexes. The coordination of the benzimidazole ligand to a metal ion leads to noticeable changes in its vibrational spectrum.

ν(C=N) Stretching: The stretching vibration of the C=N bond in the imidazole (B134444) ring, typically observed in the 1630-1590 cm⁻¹ region for the free ligand, often shifts upon coordination. mdpi.comnih.gov A shift to lower frequency (red shift) is commonly observed and is indicative of the coordination of the imine nitrogen (N3) to the metal center. nih.gov

ν(N-H) Stretching: In complexes with unsubstituted N1 positions, the N-H stretching vibration (around 3100-3000 cm⁻¹) may shift or disappear upon deprotonation and coordination. nih.govnih.gov

New Bands: The formation of a metal-ligand bond can give rise to new, low-frequency bands in the far-IR region (typically below 600 cm⁻¹), which are attributed to the metal-nitrogen (ν(M-N)) and other metal-ligand stretching vibrations. nih.gov

Table 2: Typical FT-IR Spectral Data for Benzimidazole Ligands and their Metal Complexes

Vibrational ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)IndicationReference
ν(C=N)1609–1539Shifts to higher or lower frequenciesCoordination via N3 mdpi.com
ν(C=N)1631, 1639, 1633, 1613Shifts down by 6–35 cm⁻¹Coordination of the nitrogen atom to the metal nih.gov
ν(N-H)3161–2591Shifts to higher wavenumbers (3547–2928 cm⁻¹) in some casesNH group does not participate in binding nih.gov
ν(M-N) / ν(M-O)-553–422Formation of metal-ligand bonds nih.gov

Electronic Spectra (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the metal complexes. The spectra of benzimidazole complexes typically show two types of transitions:

Intraligand Transitions: These are high-intensity bands, usually in the UV region, corresponding to π→π* and n→π* transitions within the benzimidazole ligand. These bands may undergo a shift upon coordination. royalsocietypublishing.orgnih.gov

Charge-Transfer Transitions: These transitions involve the transfer of an electron between the metal and the ligand.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital. youtube.com

d-d Transitions: For transition metal complexes, weak absorption bands may be observed in the visible region. These correspond to transitions between the d-orbitals of the metal ion. These transitions are often Laporte-forbidden but can be observed due to vibronic coupling. youtube.com The position and intensity of these bands provide information about the coordination geometry and the ligand field strength.

The analysis of the electronic spectra, in conjunction with other characterization data, is crucial for understanding the electronic structure and bonding in these coordination compounds. nih.govresearchgate.net

Magnetic Properties (e.g., magnetic susceptibility, spin states)

The magnetic properties of coordination compounds are dictated by the number of unpaired electrons in the d-orbitals of the central metal ion and the interactions between these paramagnetic centers. For complexes involving benzimidazole-derived ligands, a range of magnetic behaviors, including paramagnetism, diamagnetism, antiferromagnetism, and spin-crossover phenomena, have been observed. The specific nature of the N- and C2-substituents on the benzimidazole ring, such as the benzyl and butyl groups in this compound, plays a significant role in modulating the ligand field strength and the resulting magnetic properties of the complexes.

For instance, studies on cobalt(II) complexes with related N-benzyl benzimidazole ligands, such as 1-benzyl-2-phenylbenzimidazole, have reported on their magnetic moments. researchgate.net The effective magnetic moment of a mixed ligand complex of cobaloxime with 1-benzyl-2-phenyl-benzimidazole has been measured, indicating its paramagnetic nature. researchgate.net This is consistent with the presence of unpaired electrons in the cobalt(II) center.

Similarly, research on iron(II) and cobalt(II) complexes with N-butyl-2-(2'-pyridyl)-6-methyl benzimidazole has shown magnetic moments that correspond to spin-free octahedral geometries. nih.gov This suggests that the alkyl substituent at the N1 position does not enforce a low-spin state in these particular complexes.

The magnetic behavior of nickel(II) complexes with benzimidazole ligands has been shown to be particularly diverse. Depending on the specific ligand and the coordination environment, both paramagnetic and diamagnetic complexes can be formed. researchgate.net For example, some Ni(II) complexes with benzimidazole adopt a square-planar geometry and are diamagnetic (low-spin), while others are octahedral and paramagnetic (high-spin). researchgate.netnih.govnih.gov In some cases, even more complex magnetic behaviors like antiferromagnetic coupling between metal centers or temperature-dependent spin-singlet to spin-triplet transitions are observed. researchgate.net

The following table summarizes the magnetic properties of some representative metal complexes with benzimidazole-derived ligands, which can serve as a reference for the expected behavior of complexes with this compound.

Metal IonLigandMagnetic Moment (μeff, B.M.)Magnetic BehaviorReference
Co(II)1-benzyl-2-phenyl-benzimidazole (in a mixed ligand complex)Not specified, but paramagneticParamagnetic researchgate.net
Fe(II)N-butyl-2-(2'-pyridyl)-6-methyl benzimidazole4.89-4.92Paramagnetic (High-spin octahedral) nih.gov
Co(II)N-butyl-2-(2'-pyridyl)-6-methyl benzimidazole5.02-5.12Paramagnetic (High-spin octahedral) nih.gov
Ni(II)BenzimidazoleDiamagnetic or ParamagneticVaries (Diamagnetic, Paramagnetic, Antiferromagnetic) researchgate.net

Theoretical Modeling of Metal-Ligand Interactions

Theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the nature of metal-ligand interactions in coordination compounds. nih.govresearchgate.net For complexes of this compound, DFT calculations can provide valuable insights into their electronic structure, bonding, and reactivity, complementing experimental data.

Theoretical calculations can be employed to:

Optimize the geometry of the metal complexes, predicting bond lengths and angles between the metal center and the this compound ligand.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and predict the reactivity of the complex. The energy gap between the HOMO and LUMO can provide information about the kinetic stability of the molecule.

Calculate the Mulliken and Natural Bond Orbital (NBO) charges on the atoms to understand the charge distribution within the complex and the extent of covalent character in the metal-ligand bond.

Simulate vibrational spectra (IR and Raman) , which can be compared with experimental spectra to confirm the coordination mode of the ligand.

Predict magnetic properties by calculating the spin density distribution and the energy difference between different spin states (e.g., high-spin vs. low-spin). This is particularly valuable for understanding and predicting spin-crossover behavior.

For instance, in a hypothetical octahedral complex of a first-row transition metal with this compound, DFT calculations could be used to determine whether a high-spin or low-spin ground state is more stable by comparing their calculated energies. This would be crucial in rationalizing the experimentally observed magnetic susceptibility data.

While specific theoretical studies on metal complexes of this compound are not yet prevalent, the methodologies are well-established from research on other substituted benzimidazoles. nih.govnih.gov These studies consistently demonstrate the power of computational chemistry in providing a deeper understanding of the intricate relationship between the ligand structure and the properties of the resulting coordination compounds.

Advanced Applications of Benzimidazole Derivatives in Pure Chemical and Materials Science Research

Applications in Advanced Materials Science

Organic Light-Emitting Diode (OLED) Components

There is currently no available research literature detailing the use or performance of 1-benzyl-2-butyl-1H-benzimidazole as a component in organic light-emitting diodes (OLEDs). The investigation of benzimidazole (B57391) derivatives in OLEDs is an active area of research, with different substitutions on the benzimidazole core influencing the material's electron transport, hole blocking, and emissive properties. However, specific data on the 1-benzyl-2-butyl substitution pattern in this context has not been reported.

Photophysical Properties and Luminescence Studies

Detailed studies on the photophysical and luminescent properties of this compound are not present in the reviewed scientific literature. The photophysical characteristics of benzimidazole derivatives, such as their absorption and emission spectra, quantum yields, and excited state lifetimes, are highly dependent on the nature and position of their substituents. Research into these properties for the title compound would be necessary to evaluate its potential in applications like fluorescent probes or OLEDs.

Catalytic Applications in Organic Transformations

Benzimidazole Derivatives as Ligands in Catalytic Systems

While various benzimidazole derivatives are known to act as effective ligands in a range of catalytic systems, there is no specific information available on the application of this compound in this capacity. The nitrogen atoms in the benzimidazole ring can coordinate with metal centers, and the substituents at the 1 and 2 positions can be tailored to modulate the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Role in Oxidation, Reduction, and Coupling Reactions

No specific research has been found detailing the role of this compound in mediating oxidation, reduction, or coupling reactions. The catalytic activity of benzimidazole-based systems in such transformations is an area of ongoing investigation, but studies have focused on other substitution patterns.

Corrosion Inhibition Mechanisms and Studies

The use of benzimidazole derivatives as corrosion inhibitors for various metals in acidic media is a well-documented field of study. These compounds typically function by adsorbing onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. This adsorption is facilitated by the presence of heteroatoms (nitrogen) and the π-electrons of the aromatic system.

However, specific studies on the corrosion inhibition performance and mechanisms of this compound are not available. Research in this area has explored a variety of other N-substituted and 2-substituted benzimidazoles, demonstrating that the nature of these substituents significantly impacts the inhibitor's efficiency. Factors such as the length of alkyl chains and the presence of aromatic rings can influence the surface coverage and the strength of the inhibitor-metal interaction. While general principles of benzimidazole corrosion inhibitors are understood, empirical data for this compound is needed to ascertain its specific capabilities in this application.

Development of Chemosensors for Non-Biological Analytes

Extensive research into the applications of benzimidazole derivatives has revealed their significant potential in the field of chemical sensing. The unique photophysical properties and coordination capabilities of the benzimidazole scaffold have led to the development of numerous chemosensors for a variety of analytes. However, a thorough review of scientific literature and chemical databases indicates a notable absence of research specifically focused on This compound for the development of chemosensors for non-biological analytes.

While the broader class of benzimidazole derivatives has been successfully employed in the detection of various non-biological substances, particularly metal ions, there is currently no available data detailing the synthesis, characterization, or application of this compound for such purposes. Scientific investigations into chemosensors typically involve the strategic design and synthesis of molecules with specific functionalities that enable selective interaction with a target analyte, leading to a measurable signal, such as a change in fluorescence or color. The search for such studies involving this compound has not yielded any specific research findings.

The exploration of benzimidazole derivatives as chemosensors is an active area of research. These compounds are valued for their ability to form stable complexes with various ions and molecules, a property that is fundamental to their function as sensors. The fluorescence properties of many benzimidazole derivatives are particularly sensitive to their chemical environment, making them excellent candidates for fluorescent chemosensors. For instance, various studies have demonstrated the use of other benzimidazole-based compounds for the selective and sensitive detection of metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and cobalt (Co²⁺), as well as other non-biological analytes like boronic acid. These sensors often operate on mechanisms such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Excited-State Intramolecular Proton Transfer (ESIPT).

Despite the extensive research into the broader family of benzimidazole derivatives, the specific compound this compound remains un-investigated in the context of chemosensor development for non-biological analytes. Consequently, there are no detailed research findings, data tables, or established mechanisms of action to report for this particular compound in this application area. Further research would be required to determine if this compound possesses the necessary photophysical and chemical properties to function as an effective chemosensor.

Future Research Directions and Concluding Perspectives

Emerging Trends in Benzimidazole (B57391) Synthesis and Functionalization

The synthesis of benzimidazole derivatives has evolved significantly, with modern methodologies offering greater efficiency, sustainability, and molecular diversity. eco-vector.combenthamdirect.com Future research concerning 1-benzyl-2-butyl-1H-benzimidazole and its analogues will likely capitalize on these emerging trends.

Green Chemistry Approaches : There is a growing emphasis on environmentally benign synthetic methods. impactfactor.orgijpsjournal.com Future syntheses will likely move towards water-based reactions, solvent-free conditions, and the use of biodegradable catalysts to reduce environmental impact. These green methodologies ensure the efficient production required for developing new chemical entities. impactfactor.org

Microwave-Assisted Synthesis : Microwave irradiation has revolutionized the creation of benzimidazoles by promoting rapid heating and efficient energy transfer, which leads to shorter reaction times and higher yields. researchgate.net This technique is highly applicable for the efficient production of N- and C-substituted benzimidazoles like the title compound.

Advanced Catalysis : The development of novel catalytic systems, particularly those involving palladium, is crucial for the functionalization of the benzimidazole core. nih.gov Research into C-H bond activation will allow for the direct and selective introduction of new functional groups onto the benzimidazole ring system, bypassing the need for pre-functionalized starting materials and opening pathways to novel derivatives.

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the multi-step synthesis of complex benzimidazoles can streamline production and facilitate the creation of libraries of related compounds for systematic study.

Advances in Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and experiments. researchgate.netmdpi.com

Density Functional Theory (DFT) Studies : DFT calculations are essential for understanding the electronic structure, stability, and reactivity of this compound. Theoretical investigations can predict spectroscopic signatures (NMR, IR, UV-Vis), analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity, and map the molecular electrostatic potential (MEP) to identify sites for electrophilic and nucleophilic attack. mdpi.comnih.govmdpi.com For instance, studies on N-butyl-1H-benzimidazole have shown that the butyl substituent does not significantly alter the core benzimidazole structure, providing a baseline for predicting the properties of more complex derivatives. mdpi.comnih.gov

Molecular Docking and QSAR : For applications in fields like medicinal chemistry, molecular docking simulations can predict the binding interactions between benzimidazole derivatives and biological macromolecules. mdpi.comnih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can build predictive models that correlate the structural features of a series of benzimidazole analogues with their chemical or biological activity, guiding the design of more potent or selective compounds. acs.org

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of molecules over time. mdpi.com For this compound, MD can be used to study its conformational flexibility, its interactions with solvents, and its behavior within larger molecular assemblies, such as coordination polymers or biological membranes.

Exploration of Novel Coordination Architectures and Material Properties

The nitrogen atoms in the imidazole (B134444) ring of this compound make it an excellent ligand for coordinating with metal ions. This opens up the vast field of coordination chemistry and the development of new materials. mdpi.com

Synthesis of Coordination Polymers : Benzimidazole derivatives can act as ligands to construct coordination polymers with diverse and predictable architectures, such as 2D grids or 3D interpenetrating networks. rsc.orgresearchgate.net The specific steric and electronic properties of the benzyl (B1604629) and butyl substituents in this compound will influence the resulting crystal packing and network topology, leading to potentially novel structures.

Functional Materials : The resulting coordination compounds can exhibit interesting properties, including catalytic activity, magnetism, and luminescence. rsc.orgresearchgate.net Research into the synthesis of coordination complexes with metals like zinc, cadmium, copper, and cobalt could yield new functional materials. mdpi.commdpi.comnih.gov For example, zinc-benzimidazole complexes have been explored for their potential applications in materials science. nih.gov

Metal-Organic Frameworks (MOFs) : By incorporating additional functional groups, such as carboxylic acids, onto the benzimidazole structure, it can be used as a building block for highly porous metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.

Interdisciplinary Research Opportunities in Pure Chemistry

The unique characteristics of this compound position it at the crossroads of several chemical disciplines, fostering opportunities for synergistic research.

Catalyst Development : The benzimidazole core can be a scaffold for developing new N-heterocyclic carbene (NHC) ligands. NHCs are powerful tools in organometallic catalysis, and tailoring the N- and C-substituents (i.e., the benzyl and butyl groups) can fine-tune the steric and electronic properties of the resulting metal complexes for specific catalytic transformations.

Molecular Sensors : The benzimidazole ring system is known for its fluorescent properties. dtic.mil Future research could focus on modifying the this compound structure to create chemosensors that exhibit a change in fluorescence upon binding to specific metal ions or anions, enabling their detection and quantification.

Supramolecular Chemistry : The planar benzimidazole core is capable of engaging in π-π stacking interactions, while the N-H group (in the tautomeric form) can act as a hydrogen bond donor. These non-covalent interactions can be harnessed to build complex supramolecular assemblies, such as liquid crystals or self-healing polymers.

Environmental Chemistry : Research into using benzimidazole derivatives for environmental remediation, such as the degradation of toxic heavy metals, represents a novel application of their chemical properties. snu.edu.in

Q & A

What are the optimized synthetic routes for 1-benzyl-2-butyl-1H-benzimidazole, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves a condensation reaction between o-phenylenediamine and substituted carbonyl precursors. For example, 1-benzyl derivatives can be synthesized via a two-step process: (1) alkylation of benzimidazole intermediates with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) and (2) purification via recrystallization or column chromatography . Key variables affecting yield include solvent polarity (e.g., DMSO vs. ethanol), reaction time (6–12 hours), and stoichiometric ratios of reactants. Impurities often arise from incomplete substitution or oxidation byproducts, necessitating rigorous NMR and HPLC characterization .

How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during structure solution?

Methodological Answer:
SHELXL (part of the SHELX suite) is widely used for refining small-molecule crystal structures. Key steps include:

  • Data Preparation: Integrate intensity data using SAINT or similar tools, then scale with SADABS .
  • Structure Solution: Employ direct methods (SHELXD) for phase determination. For disordered alkyl chains (e.g., the butyl group), apply restraints to bond lengths and angles to stabilize refinement .
  • Validation: Check for outliers using R-factor convergence and Hirshfeld surface analysis. Challenges include handling torsional flexibility in the benzyl and butyl substituents, which may require splitting occupancy or using TWIN commands for twinned crystals .

What computational methods are suitable for modeling the electronic properties of this compound, and how do they correlate with experimental data?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G* level is effective for optimizing geometry and predicting electronic properties. Applications include:

  • HOMO-LUMO Analysis: To estimate reactivity and charge transfer potential .
  • Molecular Electrostatic Potential (MEP): Maps identify nucleophilic/electrophilic sites, aiding in understanding substitution patterns .
    Validation involves comparing computed bond lengths/angles with X-ray crystallographic data (e.g., C–N bond deviations < 0.02 Å) .

How do structural modifications (e.g., benzyl vs. phenyl substitution) impact the biological activity of benzimidazole derivatives?

Methodological Answer:
Structure-Activity Relationship (SAR) studies require systematic variation of substituents followed by bioassays. For example:

  • Antiviral Activity: Bulky substituents (e.g., benzyl) may enhance binding to viral targets by increasing hydrophobic interactions, as seen in HCMV inhibitors .
  • Anticancer Screening: Methyl or chloro groups at the 2-position improve cytotoxicity profiles, while butyl chains may reduce solubility, necessitating logP optimization .
    Biological data should be normalized against controls (e.g., cisplatin for cytotoxicity) and analyzed using IC₅₀/EC₅₀ dose-response curves .

How can researchers resolve contradictions in reported synthetic yields or biological activity data for benzimidazole derivatives?

Methodological Answer:
Discrepancies often stem from:

  • Reagent Purity: Impure starting materials (e.g., o-phenylenediamine oxidation) can skew yields. Use fresh reagents and argon-purged conditions .
  • Assay Variability: Standardize biological protocols (e.g., MTT assay incubation times) and validate with reference compounds .
    Statistical tools like ANOVA or principal component analysis (PCA) help identify outlier datasets. Cross-referencing with crystallographic data (e.g., confirming substituent orientation) resolves structural ambiguities .

What advanced characterization techniques are critical for confirming the regioselectivity of this compound derivatives?

Methodological Answer:

  • 2D NMR (HSQC, HMBC): Correlate proton and carbon shifts to confirm substitution patterns (e.g., distinguishing N1-benzyl vs. N3-benzyl isomers) .
  • Single-Crystal XRD: Resolve positional disorder in alkyl chains and validate hydrogen bonding networks (e.g., C–H⋯π interactions) .
  • Mass Spectrometry (HRMS): Detect trace byproducts (e.g., oxidation to benzimidazole-3-oxide) with ppm-level accuracy .

How can researchers design experiments to probe the mechanism of action of this compound in antiviral contexts?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against viral polymerases (e.g., HIV reverse transcriptase) using fluorescence-based substrate analogs .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., binding to allosteric sites) .
  • Resistance Profiling: Compare activity against wild-type and mutant viral strains (e.g., HIV RT M184V) to identify mechanism-specific effects .

What are the best practices for handling air- or moisture-sensitive intermediates in benzimidazole synthesis?

Methodological Answer:

  • Schlenk Techniques: Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and conduct reactions under nitrogen/argon .
  • Quenching Protocols: Add reactions to ice-cold water to precipitate intermediates, minimizing hydrolysis .
  • Inert Atmosphere Storage: Store products in sealed vials with molecular sieves and monitor via Karl Fischer titration for moisture content .

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1-benzyl-2-butyl-1H-benzimidazole
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1-benzyl-2-butyl-1H-benzimidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.